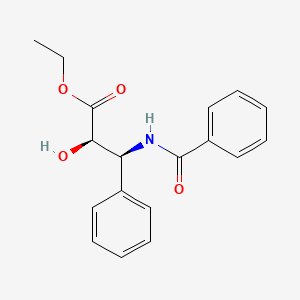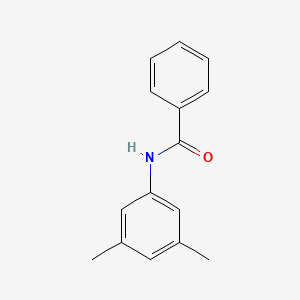![molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione
Descripción general
Descripción
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound features a nitrophenoxyethyl group attached to an isoindole dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione typically involves the reaction of 4-nitrophenol with 2-bromoethyl phthalimide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[2-(4-aminophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the isoindole core.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is unique due to its specific structural features, including the isoindole core and the nitrophenoxyethyl group. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitro group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.
Propiedades
Fórmula molecular |
C16H12N2O5 |
|---|---|
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-15-13-3-1-2-4-14(13)16(20)17(15)9-10-23-12-7-5-11(6-8-12)18(21)22/h1-8H,9-10H2 |
Clave InChI |
VFNDRADEXFGTHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


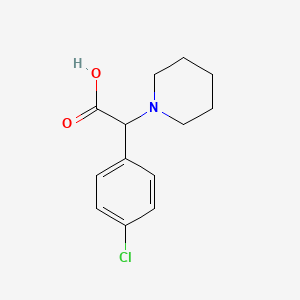
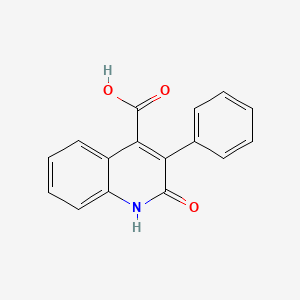
![3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B8801185.png)
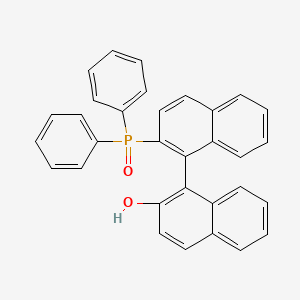

![2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-](/img/structure/B8801212.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)



